(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone is an organic compound characterized by a bromophenyl group bonded to a thiazole ring, which is further substituted with a methylamino group. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the synthesis of pharmaceutical agents with antibacterial and anticancer properties. The compound is classified under thiazole derivatives, which are known for their diverse biological activities and utility in organic synthesis.
The synthesis of (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone typically involves several synthetic routes. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various reagents.
In laboratory settings, heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives are employed under controlled conditions to yield the desired product. In industrial production, palladium-catalyzed coupling reactions are often utilized. For instance, the reaction of 4-bromophenylboronic acid with a thiazole derivative in the presence of a palladium catalyst and a base can efficiently produce (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone.
The molecular structure of (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone can be described as follows:
The molecular formula of this compound is CHBrNS, and its molecular weight is approximately 284.17 g/mol. The compound's structure can be visualized using computational chemistry software or through crystallographic data if available.
(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone primarily involves its interaction with biological targets at the molecular level. The thiazole moiety is known to engage in hydrogen bonding and π-stacking interactions with proteins, which may influence enzyme activity or receptor binding. This compound's specific positioning of functional groups enhances its reactivity and biological activity compared to other similar compounds.
Relevant data regarding these properties can often be found in chemical databases or literature related to similar compounds .
(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone has several notable applications:
This compound exemplifies the versatility of thiazole derivatives in both medicinal applications and synthetic chemistry.
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has evolved into a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and presence in clinically approved drugs. The inherent electronic properties of thiazole—aromaticity, hydrogen-bonding capability, and metabolic stability—facilitate diverse interactions with biological targets [6] [10]. Historically, thiazole derivatives emerged with the discovery of vitamin B1 (thiamine) and penicillin antibiotics, where the thiazole ring is critical for biological activity. Over decades, synthetic innovations like the Hantzsch thiazole synthesis enabled systematic exploration of this scaffold [10].
Contemporary drug discovery leverages thiazole’s synthetic flexibility to address multidrug resistance and complex diseases. Approximately 75% of FDA-approved small-molecule drugs contain nitrogen-based heterocycles, with thiazole featuring prominently in antiviral, anticancer, and antimicrobial agents [4]. For example, dasatinib (tyrosine kinase inhibitor for leukemia) and ritonavir (HIV protease inhibitor) exemplify thiazole’s clinical impact. Recent research focuses on multitarget inhibitors, such as dual EGFR/VEGFR-2 blockers for cancer and hybrid molecules combating antimicrobial resistance [4] [9].
Table 1: Clinically Approved Thiazole-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Dasatinib | Anticancer (Tyrosine Kinase Inhibitor) | 2-Aminothiazole core |
Ritonavir | Antiviral (HIV Protease Inhibitor) | Thiazole-5-ylmethyl carbamate |
Febuxostat | Antigout (Xanthine Oxidase Inhibitor) | 2-Arylthiazole derivative |
Sulfathiazole | Antibacterial | 2-Aminothiazole linked to sulfonamide |
Abafungin | Antifungal | Bis-thiazolyl alkane |
Thiazole derivatives exhibit broad bioactivity due to strategic substitutions that modulate electronic, steric, and hydrophobic properties. Key structural classes include:
Table 2: Structure-Activity Relationships (SAR) of Key Thiazole Scaffolds
Scaffold Type | Bioactivity | Critical Substituents | Target Engagement Mechanism |
---|---|---|---|
2,4-Disubstituted Thiazole | Anticancer (EGFR Inhibition) | Electron-withdrawing groups (e.g., NO₂) at C4 | Hydrogen bonding with Ser/ Tyr residues |
Chalcone-Thiazole Hybrid | Anti-inflammatory (5-LOX Inhibition) | Methoxy groups near enone system | Competitive substrate blockade |
Thiazolyl-pyran | DNA Intercalation | Isoindoline-1,3-dione at C5 | π-Stacking with DNA base pairs |
The compound (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone (CAS: N/A; MW: 297.17 g/mol; MF: C₁₁H₉BrN₂OS) exemplifies rational pharmacophore engineering [2]. Its design integrates three modules:
Computational studies reveal that the methylamino group adopts a coplanar orientation relative to the thiazole ring, optimizing hydrogen bonding with residues like Lys101 in HIV-RT or Asp776 in EGFR. The bromophenyl moiety’s torsional angle (~30°) balances steric access and hydrophobic surface area [3] [5].
Table 3: Molecular Properties of (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone
Property | Value | Implication for Bioactivity |
---|---|---|
Molecular Weight | 297.17 g/mol | Adheres to Lipinski’s rule (MW < 500) |
LogP (Calculated) | ~2.8 | Optimal membrane permeability |
Hydrogen Bond Acceptors | 3 (N, O, S) | Targets polar enzyme pockets |
Halogen Bond Donor | 1 (Br) | Stabilizes protein-ligand complexes |
Rotatable Bonds | 3 | Moderate conformational flexibility |
Electronic and Steric Optimization
This pharmacophore blueprint aligns with modern fragment-based drug design, where modular components synergistically enhance target affinity and selectivity.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8